molecular formula C21H22N4O2S B2857252 2-Ethyl-8,9-dimethoxy-5-[(3-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline CAS No. 685108-49-0

2-Ethyl-8,9-dimethoxy-5-[(3-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline

Cat. No.: B2857252
CAS No.: 685108-49-0
M. Wt: 394.49
InChI Key: DAZAQVISTQENBS-UHFFFAOYSA-N
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Description

2-Ethyl-8,9-dimethoxy-5-[(3-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline is a useful research compound. Its molecular formula is C21H22N4O2S and its molecular weight is 394.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques

Researchers have developed convenient synthesis techniques for triazoloquinazoline derivatives, which serve as a foundation for further chemical modifications and applications. A notable example is the synthesis of ethyl 7-bromo-4-(ethylsulfonyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinoline-3-carboxylate, highlighting the adaptability of triazoloquinazoline scaffolds in synthetic chemistry (Pokhodylo & Obushak, 2019).

Antimicrobial Activity

The antimicrobial properties of methylsulfanyl-triazoloquinazoline derivatives have been extensively studied, demonstrating significant activity against various strains of bacteria and fungi. This includes activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli, showcasing the potential of triazoloquinazoline derivatives in developing new antimicrobial agents (Al-Salahi et al., 2013).

Biological Activities

Research into the synthesis of novel triazoloquinazolines and triazinoquinazolines has revealed compounds with promising antipyretic and anti-inflammatory activities. This suggests potential therapeutic applications for these compounds in treating inflammatory diseases and fever (Ghorab, Ismail, & Abdala, 2010).

Antibacterial and Antifungal Activities

Studies have also demonstrated the efficacy of pyrazoline and pyrazole derivatives of triazoloquinazolines in exhibiting antibacterial and antifungal activities. These findings contribute to the exploration of new compounds for addressing resistant microbial strains (Hassan, 2013).

Mechanism of Action

Target of Action

The primary targets of 2-Ethyl-8,9-dimethoxy-5-[(3-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline are yet to be identified. The compound’s structure suggests it may interact with proteins or enzymes involved in cellular processes .

Mode of Action

Based on its structural similarity to other triazoloquinazolines, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .

Pharmacokinetics

Its molecular structure suggests it may be lipophilic, which could influence its absorption and distribution within the body .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . For example, the compound’s stability could be affected by changes in pH or temperature, while its efficacy could be influenced by interactions with other molecules in the cellular environment.

Properties

IUPAC Name

2-ethyl-8,9-dimethoxy-5-[(3-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S/c1-5-19-23-20-15-10-17(26-3)18(27-4)11-16(15)22-21(25(20)24-19)28-12-14-8-6-7-13(2)9-14/h6-11H,5,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAZAQVISTQENBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC4=CC=CC(=C4)C)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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